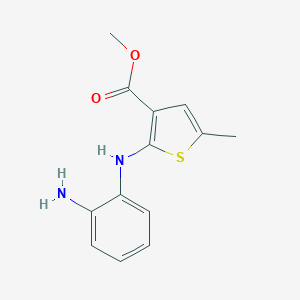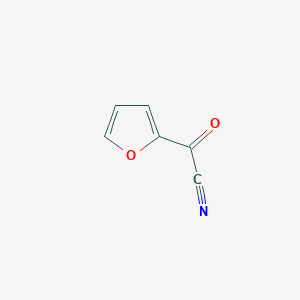
Furan-2-carbonyl cyanide
Descripción general
Descripción
Synthesis Analysis
The synthesis of furan derivatives has been explored through various catalytic methods. In one study, indeno[1,2-c]furans were synthesized using a cobalt-catalyzed radical-polar crossover cyclization of o-alkynylaryl β-dicarbonyls, which are readily available compounds . Another approach involved the rhodium(II) acetate catalyzed reaction of alpha-diazo carbonyl compounds with different nucleophiles, leading to the formation of cycloalkyl fused furan-3-ones with complete diastereoselectivity . Additionally, a "criss-cross" cycloaddition reaction of isocyanides to 1,4-diphenylbutine-1,4-dione was employed to produce 1H,4H-furo[3,4-c]furans, with the constitution and configuration confirmed by X-ray analysis and other spectroscopic methods .
Molecular Structure Analysis
The molecular structures of the synthesized furan derivatives were confirmed using various analytical techniques. Single-crystal X-ray analysis was pivotal in determining the structure of the 2,2′-bifurans and 2-(thiophen-2-yl)furans synthesized through a multi-component reaction involving furan-2-carbonyl chloride, isocyanides, and dialkyl acetylenedicarboxylates . Similarly, the constitution and configuration of 1H,4H-furo[3,4-c]furans were ascertained by X-ray analysis, IR, MS, and 13C NMR data .
Chemical Reactions Analysis
Furan derivatives undergo a variety of chemical reactions. For instance, the Paternò-Büchi reaction of acyl cyanides with furan yielded bicyclic oxetanes, with varying endo/exo ratios . In another study, alkyl isocyanides reacted with 3-benzylidene-2,4-pentanedione to yield densely functionalized furans through a formal [1+4] cycloaddition reaction . Moreover, the hydrogenation of 2-(2-methylcyclopropyl)- and 2-(2-cyclopropylcyclopropyl)-furans resulted in the formation of 2-butyl- and 2-hexyl-tetrahydrofurans, respectively, with the hydrogenation of the furan nucleus being accompanied by the opening of the cyclopropane ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives are influenced by their molecular structure. The photophysical properties and DFT calculations of indeno[1,2-c]furans suggest promising electronic and optical properties, which are significant for applications in materials chemistry . The diastereoselective synthesis of cycloalkyl fused furan-3-ones also highlights the importance of stereochemistry in determining the physical properties of these compounds . The characterization of novel colored Maillard reaction products from furan-2-carboxaldehyde and amino acids further demonstrates the diverse reactivity and potential applications of furan derivatives .
Aplicaciones Científicas De Investigación
Charge-Transfer Complexation in Gas Phase
Fueno and Yonezawa (1972) investigated the gas-phase charge-transfer complexation of carbonyl cyanide with furan. They found that these complexations are controlled by enthalpy and form strong bonds, indicating significant applications in understanding molecular interactions and chemical bonding in gaseous systems (Fueno & Yonezawa, 1972).
Synthesis and Characterization for High-Performance Polymers
Cureton and Scala (2013) focused on synthesizing and characterizing furanic compounds, including furan-2-carbonyl cyanide, for the development of high-performance polymers. This research highlights the potential of furan derivatives in creating materials with desirable thermal and mechanical properties, analogous to Kevlar and nylon (Cureton & Scala, 2013).
Photophysical Properties for Metal Ion Sensors
Kumar et al. (2015) explored the photophysical properties of furan derivatives, including applications in metal ion sensing. Their findings demonstrate the potential of these compounds as sensors for detecting metal ions like aluminum, with observable color changes aiding in "naked-eye" detection (Kumar et al., 2015).
Nitrile Synthesis from Furan
Novitskii, Gresl, and Yur'ev (1968) researched the reaction of 2-(α-chloropropyl)furan with sodium cyanide, leading to isomeric nitriles. This study contributes to the understanding of nitrile synthesis from furan derivatives, crucial for various chemical synthesis processes (Novitskii et al., 1968).
Furanic Compounds in Combustion Chemistry
Togbé et al. (2014) analyzed the combustion chemistry of furan group biofuels, including 2,5-dimethylfuran. This research is vital for understanding the combustion mechanisms and potential applications of furan-based biofuels in energy production (Togbé et al., 2014).
Catalytic Synthesis of Furans
Yue, Yao, and Larock (2005) presented a method for synthesizing benzo[b]furans, vital in pharmaceutical and agrochemical industries. Their research on palladium-catalyzed synthesis emphasizes the importance of furans in developing biologically important compounds (Yue et al., 2005).
Furanic Aldehydes in Biomass Conversion
Li et al. (2019) explored the hydrogenative ring-rearrangement of biomass-derived furanic aldehydes to cyclopentanone compounds, demonstrating the significance of furan derivatives in transforming biomass into high-value chemicals (Li et al., 2019).
Synthesis of Furanic Surfactants
Yue and Queneau (2022) researched the use of furan-based molecules, including furfural and 5-hydroxymethylfurfural, to design biobased surfactants. This study highlights the potential of furan derivatives in creating sustainable and renewable chemical products (Yue & Queneau, 2022).
Direcciones Futuras
Bio-based furanic oxygenates represent a well-known class of lignocellulosic biomass-derived platform molecules. In recent years, heterogeneous catalytic synthesis of amines from bio-based furanic oxygenates has received extensive attention . The future research direction and development trend of the efficient synthesis for bio-based amines are prospected .
Propiedades
IUPAC Name |
furan-2-carbonyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NO2/c7-4-5(8)6-2-1-3-9-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITJKGFKDMCINV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209216 | |
| Record name | 2-Furoyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-carbonyl cyanide | |
CAS RN |
6047-91-2 | |
| Record name | α-Oxo-2-furanacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6047-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Furoyl cyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006047912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Furanglyoxylonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59068 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Furoyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-furoyl cyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.404 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-FUROYL CYANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PK9BKF3ANS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide, 2-amino-N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N-phenyl-](/img/structure/B149952.png)
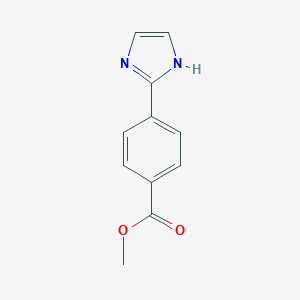

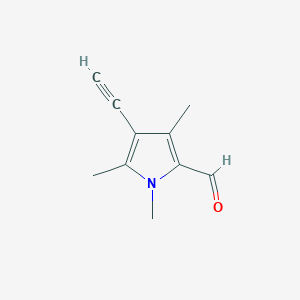
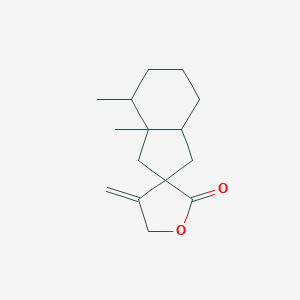
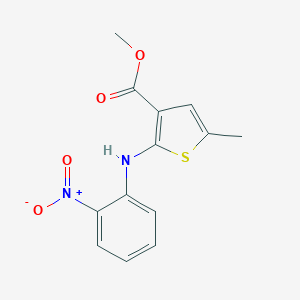
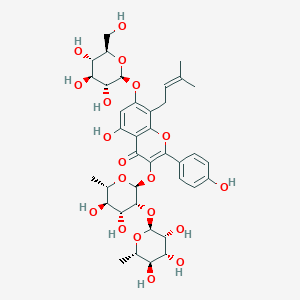
![Acetic acid [(3aS,6aalpha,10aR)-4alpha,7beta-dimethyl-8beta-ethoxyoctahydro-2H-furo[3,2-i][2]benzopyran]-10alpha-yl es](/img/structure/B149985.png)
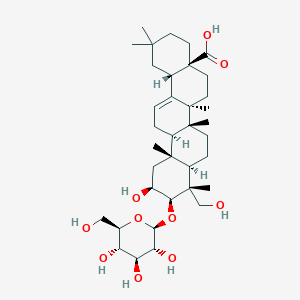
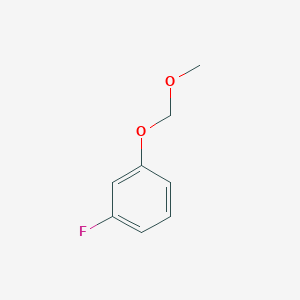
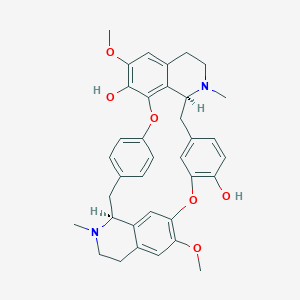
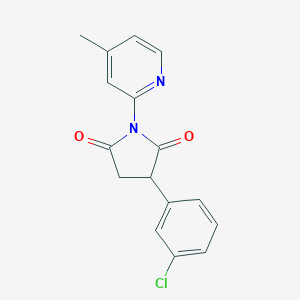
![(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B150001.png)
